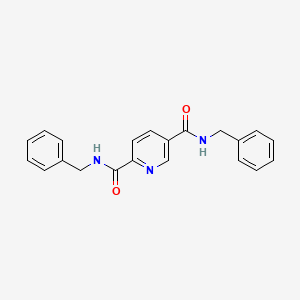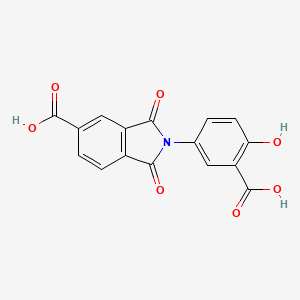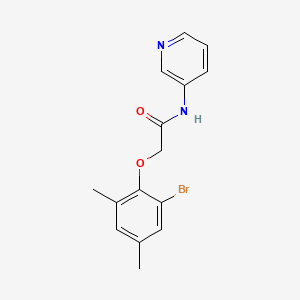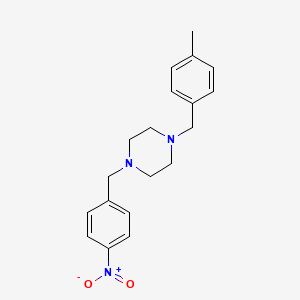
3-chloro-4-methyl-N-2-pyrimidinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-2-pyrimidinylbenzamide, also known as CPYB, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in cancer treatment. CPYB belongs to the class of benzamides, which are known for their antitumor activity.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3-chloro-4-methyl-N-2-pyrimidinylbenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in mouse models of breast and colon cancer. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer-promoting proteins such as survivin and cyclin D1.
Wirkmechanismus
3-chloro-4-methyl-N-2-pyrimidinylbenzamide exerts its antitumor activity by targeting multiple signaling pathways involved in cancer development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and survival. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein that stabilizes various oncogenic proteins. HSP90 inhibition leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its selective toxicity towards cancer cells. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer development and progression, its selective toxicity towards cancer cells, and its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has some limitations, including its relatively low solubility in aqueous solutions, which can limit its effectiveness in in vivo studies. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-4-methyl-N-2-pyrimidinylbenzamide, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide and to identify potential biomarkers of response to 3-chloro-4-methyl-N-2-pyrimidinylbenzamide treatment. Furthermore, the potential use of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in combination with other anticancer agents should be explored, as this may enhance its antitumor activity and reduce the risk of drug resistance.
Synthesemethoden
3-chloro-4-methyl-N-2-pyrimidinylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-methylbenzoic acid with 2-aminopyrimidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Both methods result in the formation of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide as a white crystalline solid.
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-3-4-9(7-10(8)13)11(17)16-12-14-5-2-6-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXKVHHCJPADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)





![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)